6-Phenoxypyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLSSEBHPPZPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-81-6 | |
| Record name | 6-phenoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Phenoxypyridin 2 Amine and Its Direct Precursors/derivatives
Approaches to Pyridine (B92270) Ring Functionalization for Phenoxy Introduction
The introduction of the phenoxy group onto the pyridine ring is a critical step in the synthesis of 6-Phenoxypyridin-2-amine. This is typically achieved by forming a carbon-oxygen bond between the pyridine C6 position and a phenol (B47542) derivative.
Nucleophilic aromatic substitution (SNAr) is a primary and widely utilized method for synthesizing aryl ethers on electron-deficient rings like pyridine. youtube.comthieme-connect.depressbooks.pub The reaction involves the displacement of a halide (typically chloro- or bromo-) at the 6-position of a 2-aminopyridine (B139424) derivative by a phenoxide nucleophile.
The mechanism proceeds via an addition-elimination pathway. The phenoxide ion attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired 6-phenoxy-substituted pyridine. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen, which withdraws electron density. youtube.comthieme-connect.de
Common substrates for this reaction are 2-amino-6-chloropyridine (B103851) or 2-amino-6-bromopyridine. The reaction is typically performed in the presence of a base to generate the phenoxide ion from phenol.
Table 1: Conditions for Nucleophilic Aromatic Substitution
| Reactants | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Amino-6-chloropyridine, Phenol | K₂CO₃ | DMF | 100-120 °C | Moderate to High |
| 2-Amino-6-bromopyridine, Phenol | NaH | THF | Reflux | High |
Note: This table represents typical conditions and yields may vary based on specific substrates and reaction optimization.
The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org While classically applied to aliphatic systems, its principles can be extended to the synthesis of aryl ethers, including this compound. In this context, the reaction is mechanistically identical to the SNAr pathway described above, where sodium or potassium phenoxide acts as the nucleophile and a 2-amino-6-halopyridine serves as the electrophile. jk-sci.com
The synthesis begins with the deprotonation of phenol using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide salt. masterorganicchemistry.comjk-sci.com This highly nucleophilic phenoxide then displaces the halide from the pyridine ring. The use of polar aprotic solvents like DMF or DMSO is common as they effectively solvate the cation of the base while leaving the nucleophile reactive. libretexts.orgjk-sci.com
Key Steps in the Williamson-type Synthesis:
Phenoxide Formation: Phenol is treated with a base (e.g., NaH, K₂CO₃) to generate the sodium or potassium phenoxide.
Nucleophilic Attack: The phenoxide attacks the C6 position of 2-amino-6-halopyridine.
Halide Displacement: The halide leaving group is expelled, forming the C-O ether linkage.
This approach is highly effective due to the activation of the pyridine ring towards nucleophilic attack, making even unactivated aryl halides suitable partners under appropriate conditions.
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govmdpi.com Several MCRs have been developed for the synthesis of highly substituted 2-aminopyridine scaffolds. mdpi.comnih.gov
While a direct MCR for this compound itself is not commonly reported, related structures can be assembled using these strategies, which could then be modified. For example, a four-component reaction between an acetophenone (B1666503) derivative, an aldehyde, malononitrile, and ammonium (B1175870) carbonate can yield substituted 2-aminopyridines under solvent-free conditions. mdpi.com
Another example involves the three-component reaction of an aldehyde, malononitrile, and a thiophenol to produce 2-amino-6-(arylthio)pyridine derivatives. nih.gov By adapting these methodologies, for instance by using precursors that already contain a phenoxy moiety, it may be possible to construct the this compound scaffold directly. MCRs are a valuable tool for rapidly generating structural diversity in drug discovery programs. nih.gov
Green Chemistry and Sustainable Synthetic Routes
One of the key precursors for this compound is 2-amino-6-chloropyridine. Conventional synthesis of this intermediate can involve multi-step processes with the use of hazardous reagents. Greener alternatives can be envisioned through several approaches:
Catalytic Amination: The direct amination of 2,6-dichloropyridine (B45657) is a potential route. While this reaction can be challenging due to the potential for double substitution, the use of selective catalysts could favor the mono-amination product. The development of highly selective and recyclable catalysts would align with green chemistry principles by reducing waste and improving atom economy.
Biocatalysis: The use of enzymes, or biocatalysis, presents a powerful tool for green synthesis. Biocatalytic amination of halopyridines could offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for volatile organic solvents nih.gov. Engineered enzymes could potentially be designed to selectively aminate the 2-position of a dihalopyridine, providing a direct and sustainable route to the desired precursor.
Modern synthetic technologies that embody the principles of green chemistry include microwave-assisted synthesis and continuous flow chemistry. These methods offer significant advantages over traditional batch processing.
Microwave-Assisted Synthesis:
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Consumption | High | Low to Moderate |
| Product Yield | Variable | Often Improved |
| Side Reactions | More prevalent | Often Minimized |
Continuous Flow Chemistry:
Continuous flow chemistry offers a paradigm shift from traditional batch production to a more controlled, efficient, and safer manufacturing process. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, where the reaction occurs. This technology provides several green advantages:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity.
Facilitated Scale-up: Scaling up a reaction in a flow system is typically achieved by running the reactor for longer periods or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by reactor size | Scalable by time or parallelization |
| Safety | Higher risk with hazardous materials | Inherently safer with small volumes |
| Process Control | Less precise | Precise control over parameters |
| Efficiency | Can be lower | Often higher yields and purity |
Chemical Reactivity and Derivatization Strategies of 6 Phenoxypyridin 2 Amine
Transformations at the Primary Amino Group
The primary amino group in 6-Phenoxypyridin-2-amine is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and condensation reactions. These modifications are fundamental in the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Acylation and Sulfonylation Reactions
The primary amino group of this compound readily undergoes acylation and sulfonylation reactions with appropriate electrophilic reagents. These reactions are crucial for the synthesis of amides and sulfonamides, respectively.
Acylation Reactions
Acylation of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding N-(6-phenoxypyridin-2-yl)amides. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
General Reaction:
this compound + R-COCl → N-(6-phenoxypyridin-2-yl)acetamide + HCl
Sulfonylation Reactions
Similarly, sulfonylation with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, yields sulfonamides. This reaction is a common method for the preparation of compounds with a wide range of biological activities.
General Reaction:
this compound + R-SO₂Cl → N-(6-phenoxypyridin-2-yl)benzenesulfonamide + HCl
| Reagent | Product Class | Reaction Conditions |
| Acyl Chloride (e.g., Acetyl chloride) | Amide | Inert solvent, base (e.g., pyridine) |
| Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | Sulfonamide | Inert solvent, base (e.g., triethylamine) |
Alkylation Reactions and Amine Functionalization
The nitrogen atom of the primary amino group in this compound can be functionalized through various alkylation strategies to yield secondary and tertiary amines.
N-Alkylation
Direct N-alkylation with alkyl halides can be challenging due to the possibility of multiple alkylations. However, under controlled conditions, mono-alkylation can be achieved. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more selective route to mono-alkylated products.
General Reaction (Reductive Amination):
this compound + R-CHO + Reducing Agent → N-alkyl-6-phenoxypyridin-2-amine
| Alkylating Agent | Product Class | Reaction Conditions |
| Alkyl Halide | Secondary/Tertiary Amine | Base, solvent |
| Aldehyde/Ketone + Reducing Agent | Secondary Amine | Acid catalyst, reducing agent (e.g., NaBH₃CN) |
Condensation Reactions for Schiff Base and Imine Formation
The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule.
The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the amino nitrogen, leading to compounds with diverse chemical and biological properties.
General Reaction:
this compound + R-CHO ⇌ N-(arylmethylidene)-6-phenoxypyridin-2-amine + H₂O
| Carbonyl Compound | Product Class | Reaction Conditions |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Acid catalyst (e.g., acetic acid), reflux |
| Ketone (e.g., Acetone) | Schiff Base (Imine) | Acid catalyst, reflux |
Diazotization and Subsequent Transformations of Aryl Amines
The primary aromatic amino group of this compound can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgpku.edu.cnmnstate.edu
The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, in the presence of a copper(I) salt catalyst. wikipedia.orgpku.edu.cnmnstate.edu This provides a powerful synthetic route to a diverse array of substituted pyridine derivatives that would be difficult to access through other methods.
General Diazotization Reaction:
this compound + NaNO₂ + 2HX → [N₂⁺-6-phenoxypyridin]X⁻ + NaX + 2H₂O
General Sandmeyer Reaction:
[N₂⁺-6-phenoxypyridin]X⁻ + CuY → 2-Y-6-phenoxypyridine + N₂ + CuX
| Reagent(s) | Product Class |
| NaNO₂, HCl/H₂SO₄ then CuCl | 2-Chloro-6-phenoxypyridine |
| NaNO₂, HBr then CuBr | 2-Bromo-6-phenoxypyridine |
| NaNO₂, H₂SO₄ then CuCN | 6-Phenoxypyridine-2-carbonitrile |
Electrophilic and Nucleophilic Reactions on the Pyridine Ring
The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the electronic effects of the substituents.
Direct Electrophilic Aromatic Substitution
The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the activating amino and phenoxy groups on the ring in this compound can facilitate such reactions.
The amino group is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). The phenoxy group is also an activating, ortho-, para-directing group. The nitrogen atom in the pyridine ring is deactivating and directs incoming electrophiles to the meta position (positions 3 and 5). The interplay of these directing effects will determine the outcome of electrophilic substitution reactions. It is anticipated that substitution will preferentially occur at the 3- and 5-positions, which are activated by the amino and phenoxy groups and are also the meta positions relative to the ring nitrogen.
| Reaction | Reagent | Expected Major Product(s) |
| Halogenation | Br₂/FeBr₃ | 3-Bromo-6-phenoxypyridin-2-amine and/or 5-Bromo-6-phenoxypyridin-2-amine |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-6-phenoxypyridin-2-amine and/or 5-Nitro-6-phenoxypyridin-2-amine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a molecule like this compound, derivatization via these methods would typically involve the introduction of a leaving group, such as a halide or a triflate, onto the pyridine ring to enable reactions like the Suzuki or Heck coupling.
A plausible synthetic strategy to prepare the necessary precursors for these reactions would involve the conversion of the amino group of this compound into a more suitable functional group for cross-coupling. For instance, a Sandmeyer-type reaction could be employed to convert the primary amine into a halide. Once halogenated, the resulting 2-halo-6-phenoxypyridine can serve as a substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling:
The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. organic-chemistry.org In the context of this compound derivatization, a 2-halo-6-phenoxypyridine intermediate could be coupled with a variety of aryl or vinyl boronic acids or esters. This would allow for the introduction of diverse substituents at the 2-position of the pyridine ring.
A representative reaction scheme is shown below:
Table 1: Proposed Suzuki Coupling Reaction of a 2-Halo-6-phenoxypyridine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 2-Bromo-6-phenoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Aryl-6-phenoxypyridine |
Heck Reaction:
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. youtube.commasterorganicchemistry.com A 2-halo-6-phenoxypyridine intermediate could undergo a Heck reaction with various alkenes to introduce vinyl groups at the 2-position. This reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. youtube.com
A general representation of the Heck reaction for this system is as follows:
Table 2: Proposed Heck Reaction of a 2-Halo-6-phenoxypyridine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 2-Iodo-6-phenoxypyridine | Alkene | Pd(OAc)₂ | Et₃N | 2-Vinyl-6-phenoxypyridine |
Reactivity of the Phenoxy Moiety
The phenoxy group in this compound also presents opportunities for derivatization, primarily through reactions on the phenyl ring.
The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating resonance effect of the ether oxygen. However, the pyridine ring is an electron-withdrawing group, which can deactivate the attached phenoxy ring towards electrophilic attack. The outcome of electrophilic substitution reactions will therefore depend on the balance of these activating and deactivating effects and the reaction conditions.
Common electrophilic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org For instance, nitration could potentially introduce a nitro group at the ortho or para positions of the phenoxy ring, which can then be further modified.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Ortho/Para-nitrophenoxy derivatives |
| Bromination | Br₂, FeBr₃ | Ortho/Para-bromophenoxy derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho/Para-acylphenoxy derivatives |
It is important to note that the amino group on the pyridine ring may require protection prior to carrying out these reactions to prevent side reactions.
Functional group interconversions offer a versatile approach to modify the phenoxy moiety after initial derivatization. organic-chemistry.orgub.eduscribd.comorganic-chemistry.org For example, if a nitro group is introduced onto the phenyl ring via electrophilic substitution, it can be reduced to an amino group. This newly formed amine can then participate in a wide range of subsequent reactions, such as diazotization followed by substitution, or amide formation.
Similarly, if a halogen is introduced, it can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the attachment of various substituents to the phenoxy ring. Hydroxyl groups, if present or introduced, can be converted to ethers or esters.
These multi-step synthetic sequences significantly expand the range of accessible derivatives of this compound, enabling the fine-tuning of its chemical properties.
Role As a Key Synthetic Intermediate in Complex Molecule Synthesis
Building Block for Advanced Heterocyclic Scaffolds
The inherent structure of 6-phenoxypyridin-2-amine, which combines an aromatic amine with a pyridine (B92270) ring, makes it a valuable building block for the synthesis of more complex, nitrogen-containing heterocyclic systems. researchgate.net Nitrogen heterocycles are of significant interest due to their prevalence in biologically active compounds and functional materials. frontiersin.org The primary amine group and the pyridine nitrogen atom of this compound offer nucleophilic and coordination sites, respectively, which are essential for various cyclization and condensation reactions.
Researchers utilize such bifunctional molecules in sequential reactions to assemble polyfunctionalized nitrogen heterocyclic scaffolds with high efficiency and selectivity. mdpi.com For instance, the amino group can participate in reactions to form new rings fused to the initial pyridine core. This approach is instrumental in constructing polycyclic aromatic systems, which are central to many areas of chemical science. The phenoxy group, while more stable, can be modified or can influence the electronic properties of the pyridine ring, thereby affecting its reactivity in synthetic transformations. The development of new methods to create diverse heterocyclic compounds remains a primary focus in organic chemistry, with aminopyridine derivatives being key starting materials. nih.gov
Table 1: Potential Heterocyclic Scaffolds Derived from Aminopyridine Intermediates
| Scaffold Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Fused Pyrimidines | Condensation with dicarbonyl compounds | Medicinal Chemistry |
| Pyrido[1,2-a]pyrimidines | Cyclization with β-ketoesters | Antimicrobial agents nih.gov |
| Thienopyridines | Reaction with sulfur-containing reagents | Materials Science |
Precursor in Ligand Design for Catalysis
In the field of catalysis, the design of organic ligands that can coordinate to a metal center is of paramount importance for controlling the activity and selectivity of a catalyst. This compound serves as an excellent precursor for creating such ligands. The nitrogen atoms of the pyridine ring and the exocyclic amino group can act as a bidentate chelate, binding to a metal ion to form a stable complex. nih.govnih.gov
The synthesis of metal complexes often involves the reaction of a ligand precursor with a metal salt. nih.gov Derivatives of this compound can be synthesized to modulate the steric and electronic properties of the resulting ligand. For example, substitution on the phenoxy ring can fine-tune the electron-donating or withdrawing nature of the ligand, which in turn influences the catalytic activity of the metal center. researchgate.net Ligands based on pyridine and amine frameworks, such as bis(imino)pyridine and terpyridine, are widely used in catalysis for reactions like polymerization, oligomerization, and various coupling reactions. nih.govresearchgate.net Ruthenium(II) polypyridyl complexes, for instance, have shown catalytic activity in important biological hydride transfer reactions. nih.gov The structural motifs present in this compound are foundational to these advanced catalytic systems.
Intermediate for the Synthesis of Functional Organic Materials
Functional organic materials with specific optical or electronic properties are at the forefront of materials science research. Nitrogen-containing heterocycles are often incorporated into the structures of these materials, including organic light-emitting diodes (OLEDs), sensors, and dyes. The this compound scaffold possesses the necessary aromatic and heteroaromatic components that can be extended into larger π-conjugated systems.
The synthesis of such materials often involves coupling reactions to build larger molecular structures. The amino group on the this compound can be a key functional handle for these transformations. Furthermore, the combination of the electron-rich phenoxy group and the aminopyridine system can impart desirable photophysical properties to the final material. While direct applications of this compound in this area are emerging, its structural elements are found in various fluorescent materials and organic optoelectronic compounds. dntb.gov.ua The ability to modify the core structure allows for the tuning of properties like absorption and emission wavelengths, making it a promising intermediate for novel materials.
Utility in the Creation of Chemical Probes for Biological Studies
Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of cellular processes. enamine.netnih.gov The development of fluorescent probes, in particular, has revolutionized bioimaging. diva-portal.org The aminopyridine scaffold is a potential core for such probes due to its favorable fluorescence properties. nih.govnih.gov
Derivatives of this compound are being explored for their potential in creating probes for medical imaging and diagnostics. For example, structurally related N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as positron emission tomography (PET) tracers for imaging α-synuclein aggregates, which are hallmarks of Parkinson's disease. mdpi.comnih.govresearchgate.net In these designs, the core scaffold provides the necessary binding affinity and selectivity for the biological target. The amino group serves as a convenient point for attaching radiolabels or modifying the molecule to optimize its pharmacokinetic properties. mdpi.comnih.gov The development of such probes often involves synthesizing a library of related compounds to identify the one with the best properties, highlighting the importance of versatile intermediates like this compound.
Table 2: Application of Aminopyridine-based Scaffolds in Biological Probes
| Probe Type | Target | Technique | Key Structural Feature | Reference |
|---|---|---|---|---|
| PET Tracer | α-synuclein aggregates | Positron Emission Tomography | Quinoline-amine core | mdpi.comnih.gov |
| Fluorescent Probe | Nitroreductase | Fluorescence Microscopy | Xanthene fluorophore with amine linker | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-Phenoxypyridin-2-amine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's proton and carbon framework can be assembled.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton. The aromatic protons on the pyridine (B92270) and phenyl rings are expected to resonate in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effects of the aromatic currents. The protons of the amino group (-NH₂) would likely appear as a broader signal. Similarly, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule, with the aromatic carbons appearing in the range of 110-160 ppm. Computational methods, such as Density Functional Theory (DFT), are often employed to predict chemical shifts, which can then be compared with experimental data for accurate signal assignment. nih.govnih.gov
Conformational Analysis: NMR techniques such as the Nuclear Overhauser Effect (NOE) can be used to determine the preferred conformation of the molecule in solution, particularly the dihedral angle between the phenoxy and pyridine rings. Protons that are close in space, even if not directly bonded, will show a correlation, providing insight into the three-dimensional structure.
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Pyridine Ring (H3, H4, H5) | 6.5 - 8.0 | Specific shifts depend on the electronic effects of the amine and phenoxy groups. |
| ¹H | Phenyl Ring (ortho, meta, para) | 7.0 - 7.5 | Splitting patterns (doublet, triplet) help identify positions. |
| ¹H | Amine (-NH₂) | Variable (Broad) | Shift is dependent on solvent and concentration. |
| ¹³C | Pyridine Ring (C2-C6) | 110 - 165 | C2 and C6, being attached to heteroatoms (N, O), are typically the most downfield. |
| ¹³C | Phenyl Ring (C1'-C6') | 115 - 160 | The carbon attached to the ether oxygen (C1') will be significantly downfield. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk
Molecular Ion Peak: For this compound (C₁₁H₁₀N₂O), the calculated monoisotopic mass is approximately 186.079 Da. In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed at m/z 186. The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.
Fragmentation Analysis: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Cleavage of the C-O Ether Bond: A primary fragmentation pathway for phenoxy-containing compounds is the homolytic cleavage of the ether bond. nih.gov This can result in the loss of a phenoxy radical (•OC₆H₅, 93 Da) to produce an aminopyridine cation at m/z 93, or the loss of a phenyl radical (•C₆H₅, 77 Da) to yield a fragment at m/z 109.
Alpha-Cleavage: Common in amines, α-cleavage adjacent to the amino group can occur, though it is less dominant in aromatic amines compared to aliphatic ones. miamioh.edu
Ring Fragmentation: The pyridine or phenyl rings can themselves fragment, typically through the loss of small neutral molecules like HCN (27 Da) from the pyridine ring, a common pathway for pyridine derivatives. researchgate.netacs.org
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 186 | [C₁₁H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 109 | [M - C₆H₅]⁺ | Phenyl radical (•C₆H₅) |
| 93 | [M - OC₆H₅]⁺ | Phenoxy radical (•OC₆H₅) |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage. |
X-ray Crystallography for Solid-State Structural Analysis
Crystal Packing and Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice. A key feature in the crystal structure of aminopyridine derivatives is the formation of intermolecular hydrogen bonds. nih.govnih.gov The amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as an acceptor, leading to the formation of chains, sheets, or more complex three-dimensional networks that stabilize the crystal structure. nih.gov
| Parameter | Information Obtained | Expected Significance for this compound |
|---|---|---|
| Crystal System & Space Group | Symmetry of the unit cell | Defines the fundamental packing symmetry of the molecules. |
| Bond Lengths & Angles | Precise atomic connectivity and geometry | Confirms the covalent structure and reveals any strain or unusual geometry. |
| Dihedral Angles | Torsional angles between planes | Quantifies the twist between the phenyl and pyridine rings. |
| Hydrogen Bonding | Intermolecular N-H···N or N-H···O interactions | Identifies the primary supramolecular synthons that direct crystal packing. nih.govnih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Characteristic Vibrational Modes: The spectrum of this compound is dominated by vibrations from its three key components: the primary amine, the diaryl ether linkage, and the two aromatic rings.
Amine Group (-NH₂): The primary amine group gives rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region (for asymmetric and symmetric stretches). An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. sci-hub.st
Ether Linkage (C-O-C): The aryl-O-aryl ether linkage is characterized by strong asymmetric C-O-C stretching vibrations, typically found in the 1200-1280 cm⁻¹ region.
Aromatic Rings: Both the pyridine and phenyl rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear at lower frequencies (700-900 cm⁻¹) and are diagnostic of the substitution pattern on the rings. mdpi.com
The combined use of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, or both, providing complementary information for a complete assignment, often aided by computational DFT calculations. researchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | Aromatic C-H Stretch | Phenyl & Pyridine Rings |
| 1600 - 1650 | N-H Scissoring (Bending) | Primary Amine (-NH₂) sci-hub.st |
| 1400 - 1600 | Aromatic C=C Ring Stretch | Phenyl & Pyridine Rings |
| 1200 - 1280 | Asymmetric C-O-C Stretch | Diaryl Ether wikipedia.org |
| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Phenyl & Pyridine Rings |
Computational Chemistry and Theoretical Investigations of 6 Phenoxypyridin 2 Amine
Quantum Chemical Studies (e.g., DFT, Ab Initio Methods)
Quantum chemical studies are fundamental to understanding the intrinsic properties of 6-phenoxypyridin-2-amine. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of its electronic structure and geometry. These calculations are typically performed using a basis set, such as 6-31G(d,p), to approximate the molecular orbitals.
Electronic Structure and Molecular Orbital Analysis
Analysis of the electronic structure of this compound reveals how electrons are distributed across the molecule, which is crucial for understanding its reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to study hyperconjugative interactions and charge delocalization within the molecule. researchgate.net This analysis provides a picture of the bonding and anti-bonding interactions, revealing the stability imparted by electron delocalization between the pyridine (B92270) ring, the phenoxy group, and the amine substituent.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table presents hypothetical data that would be generated from a DFT study.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.87 |
| LUMO Energy | -1.24 |
| HOMO-LUMO Gap | 4.63 |
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. These calculations provide precise information on bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for this compound due to the rotational freedom around the C-O-C ether linkage and the C-N bond of the amine group. By mapping the potential energy surface as a function of these dihedral angles, the most stable conformers and the energy barriers between them can be identified. This information is vital for understanding how the molecule might interact with biological targets.
Table 2: Hypothetical Optimized Geometric Parameters for this compound This table presents hypothetical data from a geometry optimization calculation.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O (Pyridine-Oxygen) | 1.35 | ||
| C-O (Phenyl-Oxygen) | 1.38 | ||
| C-N (Pyridine-Amine) | 1.36 | ||
| C-O-C | 118.5 | ||
| Pyridine-O-Phenyl | 45.2 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Quantum chemical calculations can accurately predict various spectroscopic properties. The theoretical vibrational frequencies (IR) can be calculated and compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the N-H stretches of the amine group, C-O ether stretches, and aromatic C-H bending.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. By comparing these theoretical shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed, aiding in the structural elucidation of the molecule and its derivatives.
Reactivity and Reaction Mechanism Studies
The electronic parameters derived from quantum chemical studies are instrumental in predicting the reactivity of this compound. The dual nucleophilic nature of 2-aminopyridines makes them versatile synthons for creating various heterocyclic compounds. sioc-journal.cn Computational studies can model the pathways of such reactions, for instance, in cyclization reactions to form imidazo[1,2-a]pyridines or pyrido[1,2-a]pyrimidines. sioc-journal.cn
Molecular Electrostatic Potential (MEP) maps are often generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen atom, indicating their susceptibility to electrophilic attack, while regions of positive potential would highlight sites for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a detailed picture of the conformational landscape and intermolecular interactions. By placing the molecule in a simulated environment, such as a water box, its interactions with solvent molecules can be observed.
MD simulations are particularly useful for understanding how this compound might bind to a biological target, such as an enzyme or receptor. nih.gov By simulating the complex, one can analyze the stability of the binding pose, identify key interacting residues, and calculate the binding free energy using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net For a class of compounds including this compound, a QSAR model could be developed to predict a specific activity, such as inhibitory potency against a particular enzyme.
The process involves several steps:
Data Set Preparation : A dataset of compounds with known activities is compiled. This set is typically divided into a training set for model development and a test set for validation. frontiersin.org
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). frontiersin.orgmdpi.com
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a model that correlates the descriptors with the observed activity. nih.govnih.gov
Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and prevent overfitting. mdpi.com
The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.
Ligand-Protein Docking Methodologies for Interaction Prediction
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein to form a stable complex. This method is instrumental in drug discovery and development for predicting the binding affinity and mode of action of a compound. While specific docking studies for this compound are not extensively documented in publicly available literature, the methodologies applied to similar heterocyclic compounds, particularly kinase inhibitors, provide a clear framework for how such investigations would be conducted.
The general process involves the use of a scoring function to estimate the binding energy of the ligand in various conformations within the protein's active site. For instance, studies on pyrazole (B372694) derivatives as anticancer agents have utilized molecular docking to understand their interaction with the ATP-binding sites of various protein kinases like AKT1, AKT2, and BRAF V600E. nih.gov In such studies, the ligand is typically docked into the active site of the protein, and the interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to predict the binding mode. nih.gov
A typical molecular docking workflow for this compound would involve:
Preparation of the Protein Structure: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock or Glide to systematically sample different orientations and conformations of the ligand within the protein's binding site.
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions with the protein's amino acid residues.
The predicted binding interactions can then be used to guide the synthesis of more potent and selective analogs. For example, docking studies on pyrimidine (B1678525) derivatives with cyclin-dependent kinase 2 (CDK2) have shown that specific substitutions on the pyrimidine ring can significantly affect the binding energy and, consequently, the inhibitory activity of the compounds. nih.gov
Table 1: Key Molecular Interactions in Ligand-Protein Docking
| Interaction Type | Description | Key Atoms/Groups in this compound | Potential Interacting Protein Residues |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amino group (-NH2), Pyridine nitrogen | Asp, Glu, Ser, Thr, Gln, Asn, His |
| π-π Stacking | Non-covalent interactions between aromatic rings. | Phenyl ring, Pyridine ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl ring | Ala, Val, Leu, Ile, Pro, Met |
| Cation-π Interactions | A non-covalent molecular interaction between a cation and the face of an electron-rich π system. | Positively charged pyridine ring (if protonated) | Phe, Tyr, Trp |
Theoretical Studies on Degradation Pathways (e.g., atmospheric chemistry of amines)
Theoretical studies on the degradation pathways of this compound are crucial for understanding its environmental fate and persistence. While specific studies on this compound are limited, the atmospheric chemistry of amines has been a subject of investigation, providing a basis for predicting its degradation mechanisms. unit.nonilu.comnilu.no
The primary degradation pathway for many organic compounds in the troposphere is through reaction with hydroxyl (OH) radicals. unit.no For amines, this reaction can initiate a complex series of chemical transformations. The atmospheric degradation of amines can lead to the formation of various products, including amides, nitrosamines, and nitramines. nilu.comresearchgate.net
The reaction of this compound with OH radicals is expected to proceed via two main pathways:
H-abstraction from the amino group: This is a common reaction for primary amines and leads to the formation of an amino radical.
OH addition to the aromatic rings: The phenoxy and pyridine rings are susceptible to electrophilic attack by OH radicals.
Following the initial reaction with OH radicals, the subsequent reactions with other atmospheric species like nitrogen oxides (NOx) will determine the final products. For instance, the amino radical can react with NO to form nitrosamines or with NO2 to form nitramines. researchgate.net
Table 2: Potential Atmospheric Degradation Products of this compound
| Reactant | Proposed Product Type | General Structure | Significance |
| OH radical, NO | Nitrosamine | R-N(NO)-R' | Potential carcinogens |
| OH radical, NO2 | Nitramine | R-N(NO2)-R' | Potential carcinogens |
| OH radical, O2 | Amide/Oxidized products | - | Products with altered toxicity and persistence |
| O3 | Ozonolysis products | - | Contribution to secondary organic aerosol formation |
It is important to note that the relative importance of these degradation pathways will depend on various factors, including the concentration of different atmospheric oxidants and meteorological conditions. unit.no Theoretical calculations, such as Density Functional Theory (DFT), can be employed to calculate the reaction rate constants and to elucidate the detailed mechanisms of these degradation reactions.
Emerging Research Avenues and Future Perspectives
Development of Chemo- and Regioselective Synthetic Methodologies
The ability to precisely modify the structure of 6-Phenoxypyridin-2-amine is paramount for tailoring its properties for specific applications. Future research will likely focus on the development of sophisticated synthetic methods that allow for controlled functionalization of both the pyridine (B92270) and the phenoxy rings.
Current strategies for the synthesis of substituted pyridines often rely on multi-step sequences. However, modern organic synthesis is moving towards more efficient and selective methods. One of the most promising of these is C-H bond activation , which allows for the direct functionalization of carbon-hydrogen bonds. For derivatives of this compound, this could enable the introduction of a wide range of substituents at various positions on both aromatic rings. The inherent directing capabilities of the amino and phenoxy groups can be harnessed to achieve high regioselectivity in these transformations.
The development of novel catalytic systems, particularly those based on transition metals like palladium, rhodium, and iridium, will be instrumental in advancing these methodologies. These catalysts can be designed to selectively activate specific C-H bonds, thereby controlling the position of new functional groups. The table below summarizes potential chemo- and regioselective reactions that could be developed for this compound.
| Reaction Type | Potential Functionalization Site(s) | Catalyst System (Example) | Potential Advantages |
| Directed C-H Arylation | Pyridine ring (C3, C5), Phenoxy ring | Palladium(II) acetate (B1210297) with a suitable ligand | Direct formation of C-C bonds, access to biaryl structures |
| C-H Borylation | Pyridine ring, Phenoxy ring | Iridium complexes | Introduction of a versatile boronic ester for further cross-coupling reactions |
| C-H Alkylation/Alkenylation | Pyridine ring | Ruthenium or Rhodium catalysts | Formation of C-C single and double bonds with a variety of partners |
| Selective Halogenation | Pyridine ring | N-Halosuccinimides with a catalyst | Introduction of halogens for subsequent functionalization |
The successful implementation of these selective synthetic methods will open the door to a vast chemical space of novel this compound derivatives with fine-tuned electronic and steric properties.
Exploration of Novel Catalytic Applications
The structural features of this compound, particularly the presence of nitrogen atoms in the pyridine ring and the amino group, make it an attractive candidate for applications in catalysis. These nitrogen atoms can act as ligands, coordinating to metal centers to form catalytically active complexes.
Future research is expected to explore the use of this compound and its derivatives as ligands in a variety of transition metal-catalyzed reactions. For instance, ruthenium complexes incorporating substituted pyridine-quinoline ligands with phenoxy groups have been investigated for their catalytic and biological activities. researchgate.net This suggests that this compound could serve as a valuable ligand scaffold. The electronic and steric properties of the ligand can be systematically varied by introducing substituents on the phenoxy or pyridine rings, allowing for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes.
Potential catalytic applications for metal complexes of this compound derivatives are outlined in the table below.
| Catalytic Application | Metal Center (Example) | Role of this compound Derivative | Potential Reaction |
| Cross-Coupling Reactions | Palladium, Nickel | Ligand to stabilize and activate the metal center | Suzuki, Heck, Buchwald-Hartwig couplings |
| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium | Ligand to control the stereoselectivity and efficiency | Reduction of ketones, imines, and olefins |
| Polymerization | Iron, Zirconium | Ligand to control polymer chain growth and properties | Olefin polymerization |
| C-H Activation/Functionalization | Rhodium, Palladium | Ligand to direct and facilitate C-H bond cleavage | Direct arylation, alkylation, etc. |
Furthermore, the amino group in the 2-position of the pyridine ring opens up the possibility of using these compounds as organocatalysts, particularly in reactions that involve activation of substrates through hydrogen bonding or iminium ion formation.
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery and optimization of new molecules for applications in medicine and materials science can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). These technologies allow for the rapid generation and screening of large libraries of compounds.
The modular nature of this compound makes it an ideal candidate for automated synthesis. Robotic platforms can be programmed to perform a series of reactions in parallel, systematically varying the building blocks used to create a diverse library of derivatives. researchgate.netdrugtargetreview.com For example, a library could be generated by reacting a common 6-chloropyridin-2-amine precursor with a wide array of phenols, followed by further diversification of the amino group or the pyridine ring.
High-throughput screening techniques can then be employed to rapidly evaluate the properties of these derivatives. nih.govenamine.net This could involve screening for biological activity against a particular disease target, or for specific physical properties relevant to materials science, such as fluorescence or conductivity. The integration of automated synthesis and HTE can create a powerful discovery engine, enabling the rapid identification of lead compounds with desired characteristics.
The workflow for such an integrated approach is depicted below:
| Step | Technology | Purpose | Expected Outcome |
| 1. Library Design | Computational Chemistry | In silico design of a virtual library of this compound derivatives with diverse properties. | A focused set of target molecules for synthesis. |
| 2. Automated Synthesis | Robotic Synthesis Platforms | Parallel synthesis of the designed library in small quantities. sciencedaily.comnih.gov | A physical library of novel compounds. |
| 3. High-Throughput Screening | Automated Assay Systems | Rapid screening of the library for desired biological or physical properties. | Identification of "hit" compounds with promising activity. |
| 4. Data Analysis and Iteration | Machine Learning Algorithms | Analysis of screening data to identify structure-activity relationships and guide the design of the next generation of compounds. | A refined set of lead compounds with improved properties. |
This iterative cycle of design, synthesis, and testing, powered by automation and artificial intelligence, has the potential to dramatically accelerate the pace of discovery for new applications of this compound.
Design and Synthesis of Advanced Functional Materials
The unique combination of a π-conjugated pyridine ring, a flexible phenoxy ether linkage, and a reactive amino group makes this compound a promising building block for the creation of advanced functional materials.
In the field of organic electronics , the phenoxy-pyridine moiety could be incorporated into the backbone of conjugated polymers or as a component of small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials could be tuned by modifying the substituents on the aromatic rings. For example, the introduction of electron-donating or electron-withdrawing groups could alter the HOMO and LUMO energy levels, thereby influencing the material's charge transport and light-emitting characteristics.
The amino group provides a convenient handle for polymerization. For instance, polyimides containing pyridine moieties have been shown to exhibit good thermal stability and mechanical properties. researchgate.net Derivatives of this compound could be used as monomers to create novel polymers with tailored properties.
Furthermore, the aminopyridine scaffold is known to exhibit interesting photophysical properties , including fluorescence. nih.gov By judiciously modifying the structure of this compound, it may be possible to develop new luminescent materials for applications in sensing, bioimaging, and lighting. The table below highlights potential applications of this compound in materials science.
| Material Type | Potential Application | Key Structural Feature(s) | Desired Property |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation through the phenoxy-pyridine core | Efficient electroluminescence |
| Small Molecules | Organic Photovoltaics (OPVs) | Donor-acceptor architecture | Broad absorption and efficient charge separation |
| Polyimides | High-Performance Plastics | Rigid pyridine and aromatic units | High thermal stability and mechanical strength |
| Fluorescent Probes | Chemical or Biological Sensing | Tunable electronic structure | High quantum yield and sensitivity to specific analytes |
The design and synthesis of these advanced functional materials will require a deep understanding of the structure-property relationships of the this compound scaffold.
Q & A
Q. How can this compound be integrated into coordination polymers for material science applications?
- Methodological Answer : Co-crystallize with metal salts (e.g., Zn(NO₃)₂) in solvothermal conditions (100–120°C, 72 hr). Characterize porosity via BET surface area analysis and thermal stability via TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
